5-nitro-2-(propan-2-yl)-1,3-benzoxazole 5-nitro-2-(propan-2-yl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 1707574-34-2
VCID: VC12018925
InChI: InChI=1S/C10H10N2O3/c1-6(2)10-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-6H,1-2H3
SMILES: CC(C)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

5-nitro-2-(propan-2-yl)-1,3-benzoxazole

CAS No.: 1707574-34-2

Cat. No.: VC12018925

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

5-nitro-2-(propan-2-yl)-1,3-benzoxazole - 1707574-34-2

Specification

CAS No. 1707574-34-2
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name 5-nitro-2-propan-2-yl-1,3-benzoxazole
Standard InChI InChI=1S/C10H10N2O3/c1-6(2)10-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-6H,1-2H3
Standard InChI Key WHDTWTGRAXUEGQ-UHFFFAOYSA-N
SMILES CC(C)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Canonical SMILES CC(C)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Benzoxazole Framework

The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, which contains one oxygen and one nitrogen atom within its five-membered heterocyclic structure . The numbering convention assigns the nitro group to the 5-position of the benzene ring and the isopropyl group (-CH(CH₃)₂) to the 2-position of the oxazole ring. This arrangement influences electronic distribution, with the nitro group acting as an electron-withdrawing substituent and the isopropyl group contributing steric bulk and mild electron-donating effects through alkyl induction .

Molecular Formula and Weight

The molecular formula of 5-nitro-2-(propan-2-yl)-1,3-benzoxazole is C₁₀H₁₂N₂O₃, derived as follows:

  • Benzoxazole core: C₇H₅NO

  • Nitro group (-NO₂): +1N, +2O

  • Isopropyl group (-C₃H₇): +3C, +7H

This yields a molecular weight of 208.22 g/mol (exact mass: 208.0848 Da) .

Spectroscopic Signatures

While experimental spectral data for this compound are unavailable, analogs such as 5-nitro-3-phenyl-2,1-benzoxazole exhibit characteristic infrared (IR) absorptions for nitro groups (~1,520 cm⁻¹ and ~1,350 cm⁻¹) and benzoxazole C-N/C-O stretches (~1,650–1,550 cm⁻¹) . Nuclear magnetic resonance (NMR) predictions for the target compound include:

  • ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and methine proton (δ 2.9–3.1 ppm).

  • ¹³C NMR: Benzoxazole carbons (δ 150–160 ppm for C-2 and C-7a), nitro-substituted aromatic carbon (δ 125–135 ppm), and isopropyl carbons (δ 20–25 ppm for CH₃, δ 28–32 ppm for CH) .

Synthetic Methodologies

Condensation-Cyclization Strategies

Patent CN110577500A outlines a two-step synthesis for 2-(4-nitrophenyl)-5-nitrobenzoxazole, involving:

  • Condensation: 2-Amino-4-nitrophenol sodium reacts with nitrobenzoyl chloride in a mixed solvent system (e.g., xylene/DMF) to form an ester intermediate .

  • Cyclization: The intermediate undergoes acid-catalyzed (e.g., p-toluenesulfonic acid) ring closure at elevated temperatures (125°C) .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar nitro group and nonpolar isopropyl substituent:

  • Aqueous solubility: Limited due to the hydrophobic isopropyl group; estimated <0.1 mg/mL in water at 25°C.

  • Organic solvents: High solubility in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) .

The calculated partition coefficient (LogP) of 3.93 (using ChemDraw) suggests significant lipophilicity, comparable to 5-nitro-3-phenyl-2,1-benzoxazole (LogP = 3.92) .

Thermal Stability

Benzoxazole derivatives generally exhibit moderate thermal stability. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >200°C, with exothermic peaks corresponding to nitro group decomposition .

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